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Interaction Profile & Clinical Management

Fedratinib is primarily metabolized by CYP3A4. Coadministration with CYP3A4 inhibitors increases

fedratinib plasma concentration, necessitating dose modifications [1] [2] [3]. The table below summarizes

the quantitative effects and management strategies.

Effect on Fedratinib
Exposure (AUC)

Recommended Fedratinib
Dose Adjustment

nhibitor Example Drugs
Strength P g
Strong Ketoconazole,
posaconazole,
itraconazole,
clarithromycin [2] [4] [3]
Moderate Erythromycin, diltiazem,
fluconazole,
isavuconazole [2] [3]
Dual e.g., amiodarone,
CYP3A4 & aprepitant [4]
CYP2C19

Increase of ~200%
(2-fold) at steady
state [1] [3]

Increase of ~20-50%
(1.2 to 1.5-fold) at
steady state [1] [3]

Effect not specifically
studied

Reduce to 200 mg once daily

[5] [4]

More intensive safety
monitoring; dose modification
based on adverse reactions [4]

Avoid coadministration; if
unavoidable, implement more
intensive safety monitoring [4]
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Post-Inhibitor Discontinuation Protocol: After discontinuing a strong CYP3A4 inhibitor, the fedratinib
dose should be re-escalated: increase to 300 mg once daily for the first two weeks, then to 400 mg once

daily as tolerated [5] [4].

Experimental Protocols for DDI Assessment

For researchers, the following established protocols are critical for evaluating these interactions.

Clinical DDI Study Using a Cocktail Approach

This method efficiently assesses the inhibition potential of a new drug on multiple CYP enzymes

simultaneously.

¢ Primary Objective: To evaluate the effects of repeated doses of fedratinib on the activity of
CYP2D6, CYP2C19, and CYP3A4 [6].
¢ Clinical Design: An open-label, one-sequence, two-period, two-treatment crossover study in patients
with solid tumors [6].
¢ Probe Substrates (Cocktail):
o CYP2D6: Metoprolol (100 mg single dose)
o CYP2C19: Omeprazole (20 mg single dose)
o CYP3A4: Midazolam (2 mg single dose)
e Procedure:
o Period 1 (Day -1): Administer the cocktail of probe substrates alone and collect serial blood
samples to determine baseline pharmacokinetic (PK) parameters.
o Intervention: Administer fedratinib (500 mg once daily) for 15 days.
o Period 2 (Day 15): Coadminister the probe cocktail with fedratinib and repeat PK sampling [6].
¢ Endpoint Analysis: Compare the geometric mean of the area under the plasma concentration-time
curve (AUC) for each probe substrate with and without fedratinib.
¢ Key Findings from Fedratinib Study:
o Midazolam (CYP3A4) AUC increased 3.84-fold.
o Omeprazole (CYP2C19) AUC increased 2.82-fold.
o Metoprolol (CYP2D6) AUC increased 1.77-fold [6].
¢ Additional Biomarker: The mean plasma ratio of 43-hydroxycholesterol (an endogenous CYP3A4
biomarker) decreased to 0.59, confirming net CYP3A4 inhibition [6].
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Study Day -1
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Preclinical DDI Study in Rats Using UPLC-MS/MS

This preclinical model helps screen for potential interactions before human trials.

¢ Objective: To evaluate the pharmacokinetic impact of various antifungal agents on fedratinib
metabolism in rats [2].
¢ Analytical Method:
o Technique: Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-
MS/MS).
o Internal Standard: Bosutinib.
o Chromatography: Acquity UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 um). Mobile phase:
gradient of acetonitrile and 0.1% formic acid in water [2].
e Sample Preparation: Protein precipitation of 100 pL rat plasma with 300 pL acetonitrile and 20 pL IS
working solution [2].
e Study Design:
o Administer a single oral dose of fedratinib (40 mg/kg) to rats.
o Co-administer fedratinib with different antifungal drugs (e.g., isavuconazole, posaconazole,
fluconazole, itraconazole).
o Collect serial blood samples to determine fedratinib concentration over time [2].
¢ Key Finding: Fluconazole showed the most prominent inhibitory effect on fedratinib metabolism in
rats, followed by itraconazole and isavuconazole [2].

FAQs for Technical Support

Q1: What is the mechanistic basis for the DDI between fedratinib and CYP3A4 inhibitors? Fedratinib
is a substrate of CYP3A4, the enzyme responsible for its metabolic clearance. Strong CYP3A4 inhibitors
(e.g., ketoconazole) block this pathway, reducing fedratinib's metabolism and increasing its systemic

exposure (AUC), which elevates the risk of adverse events [1] [2].

Q2: How can PBPK modeling inform the drug label and support regulatory submissions?
Physiologically Based Pharmacokinetic (PBPK) modeling can integrate in vitro and in vivo data to simulate
complex DDIs under various clinical scenarios. For fedratinib, a validated PBPK model predicted a 2-fold
increase in AUC when co-administered with a strong CYP3A4 inhibitor, which directly informed the dose
reduction recommendation (to 200 mg) on the drug label and supported waivers for additional clinical DDI

studies [1].
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Q3: Besides prescription drugs, what other substances should patients avoid? Patients should be advised
to avoid grapefruit and grapefruit juice as they contain compounds that inhibit intestinal CYP3A4 and can
increase fedratinib exposure [3] [7]. Fedratinib can be taken with or without food, but administration with

a high-fat meal may help reduce the incidence of nausea and vomiting [5] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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